Bio acrylic resin

Catalog No.
S616295
CAS No.
25777-71-3
M.F
C15H22O6
M. Wt
298.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bio acrylic resin

CAS Number

25777-71-3

Product Name

Bio acrylic resin

IUPAC Name

methyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

InChI

InChI=1S/C10H14O4.C5H8O2/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4(2)5(6)7-3/h1,3,5-6H2,2,4H3;1H2,2-3H3

InChI Key

XBDAKYZJVVYINU-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)OCCOC(=O)C(=C)C

Synonyms

Bio acrylic resin, SR 3-60

Canonical SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)OCCOC(=O)C(=C)C

Biocompatibility and Tissue Engineering:

Bio-acrylic resins are being explored for their potential use in tissue engineering due to their biocompatibility, meaning they are generally well-tolerated by living tissues. Studies have shown promise in using these resins for scaffolds and implants in bone regeneration, and even for potential applications in 3D bioprinting of skin and other tissues.

Drug Delivery Systems:

Bio-acrylic resins are being investigated for their potential use in drug delivery systems. Their controlled release properties and ability to be tailored for specific applications make them promising candidates for delivering various therapeutic agents. Research is ongoing to explore their use in encapsulating and releasing drugs for targeted delivery and sustained release applications.

Microscopy and Sample Preparation:

Certain bio-acrylic resins, such as Bioacryl, have shown excellent properties for embedding biological samples for various microscopy techniques, including light and electron microscopy. These resins offer advantages like ease of sectioning, good infiltration of tissues, and compatibility with various staining techniques, leading to improved preservation and visualization of cellular structures.

Sustainable Alternative for Traditional Acrylics:

Bio-acrylic resins are derived from renewable resources such as biomass, offering a more sustainable alternative to traditional petroleum-based acrylic resins. This aspect is becoming increasingly important in scientific research as the environmental impact of materials is receiving greater focus.

Research into Performance Improvement:

While bio-acrylic resins offer promising advantages, research is ongoing to improve their performance in certain areas. For example, some studies highlight the need for further development to achieve mechanical properties entirely on par with traditional acrylics in specific applications like coatings.

Bio acrylic resin is a type of polymer derived from biological sources, primarily used in various applications such as coatings, adhesives, and dental materials. Its chemical structure is characterized by the presence of methacrylate and ethylene glycol dimethacrylate, which contribute to its unique properties such as flexibility and durability. The compound is notable for being more environmentally friendly compared to traditional petroleum-based acrylic resins, as it utilizes renewable resources in its synthesis .

  • Polymerization: The primary reaction involves the polymerization of acrylic monomers, which can be initiated through heat or chemical catalysts. This process forms long-chain polymers that exhibit desirable mechanical properties.
  • Cross-linking: Ethylene glycol dimethacrylate acts as a cross-linking agent, enhancing the strength and thermal stability of the resulting resin.
  • Reactivity with Functional Groups: The presence of functional groups in the bio acrylic resin allows for further modifications, enabling the creation of composites with tailored properties for specific applications .

Bio acrylic resin exhibits various biological activities that make it suitable for medical applications, particularly in dentistry. Its biocompatibility allows it to be used in dental restorations and prosthetics without eliciting adverse reactions in biological tissues. Additionally, its antimicrobial properties can help reduce the risk of infections in dental applications .

The synthesis of bio acrylic resin typically involves:

  • Extraction of Monomers: Monomers are derived from renewable resources such as plant oils.
  • Emulsion Polymerization: This method is commonly used to produce bio acrylic resins, where water serves as the medium to disperse the monomers.
  • Solvent-Based Methods: Traditional methods may also be employed, although they are less favored due to environmental concerns related to volatile organic compounds .

Bio acrylic resin has a wide range of applications:

  • Coatings: Used in eco-friendly paints and varnishes that require lower volatile organic compound emissions.
  • Adhesives: Employed in formulations requiring strong bonding capabilities while maintaining flexibility.
  • Dental Materials: Utilized in the creation of dental prosthetics and fillings due to its biocompatibility and aesthetic qualities .

Studies on the interactions of bio acrylic resin with various substrates indicate that it adheres well to both organic and inorganic materials, making it versatile for numerous applications. Its compatibility with other bio-based materials is particularly noteworthy, allowing for the development of composite materials that leverage the strengths of each component .

Several compounds share similarities with bio acrylic resin, each possessing unique characteristics:

CompoundSourceKey Characteristics
Polyethylene GlycolPetroleum/BiologicalHydrophilic, used in pharmaceuticals and cosmetics
Alkyd ResinsPlant oilsUsed in coatings; modified with fatty acids
Urethane ResinsBiological sourcesEnhanced durability and flexibility
Polyvinyl AcetateSyntheticCommonly used in adhesives; less environmentally friendly

Bio acrylic resin stands out due to its renewable sourcing and lower environmental impact compared to traditional synthetic resins. Its unique combination of flexibility, strength, and biocompatibility makes it particularly suitable for medical and ecological applications .

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester, polymer with methyl 2-methyl-2-propenoate: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

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